N,N-diethyl-2,4-dimethylbenzamide
Overview
Description
N,N-Diethyl-2,4-dimethylbenzamide is an organic compound widely recognized for its use as an insect repellent. It is a derivative of benzamide, characterized by the presence of diethyl and dimethyl groups attached to the benzene ring. This compound is known for its effectiveness in repelling a variety of insects, making it a common ingredient in many commercial insect repellent products.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-2,4-dimethylbenzamide typically involves the acylation of diethylamine with 2,4-dimethylbenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2,4-dimethylbenzoyl chloride+diethylamine→this compound+HCl
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the implementation of purification steps such as distillation and recrystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: N,N-Diethyl-2,4-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, particularly at the positions ortho and para to the amide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst (e.g., aluminum chloride) are commonly employed.
Major Products:
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of N,N-diethyl-2,4-dimethylbenzylamine.
Substitution: Formation of halogenated derivatives of this compound.
Scientific Research Applications
N,N-Diethyl-2,4-dimethylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of amides and other nitrogen-containing compounds.
Biology: Studied for its effects on insect behavior and physiology, providing insights into insect repellent mechanisms.
Medicine: Investigated for potential therapeutic applications, including its role in drug delivery systems due to its ability to penetrate biological membranes.
Industry: Utilized in the formulation of insect repellents for consumer products, as well as in agricultural settings to protect crops from insect pests.
Mechanism of Action
The primary mechanism by which N,N-diethyl-2,4-dimethylbenzamide exerts its insect repellent effects involves the disruption of the olfactory receptors in insects. This compound interferes with the insects’ ability to detect human sweat and breath, thereby reducing their attraction to humans. The molecular targets include specific olfactory receptor neurons that are sensitive to the compound, leading to a decrease in the insects’ host-seeking behavior.
Comparison with Similar Compounds
N,N-Diethyl-2,4-dimethylbenzamide can be compared with other similar compounds such as:
N,N-Diethyl-3-methylbenzamide (DEET): Both compounds are effective insect repellents, but this compound has a slightly different structure, which may influence its volatility and duration of action.
N,N-Dimethylbenzamide: This compound lacks the diethyl groups, which can affect its solubility and repellent properties.
N,N-Diethylbenzamide: Similar in structure but without the dimethyl groups, leading to differences in chemical reactivity and application.
This compound stands out due to its specific substitution pattern on the benzene ring, which contributes to its unique chemical and biological properties.
Properties
IUPAC Name |
N,N-diethyl-2,4-dimethylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-5-14(6-2)13(15)12-8-7-10(3)9-11(12)4/h7-9H,5-6H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQCGAQBECDYQFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C=C(C=C1)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60203318 | |
Record name | Benzamide, N,N-diethyl-2,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60203318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54818-95-0 | |
Record name | N,N-Diethyl-2,4-dimethylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54818-95-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzamide, N,N-diethyl-2,4-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054818950 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzamide, N,N-diethyl-2,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60203318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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